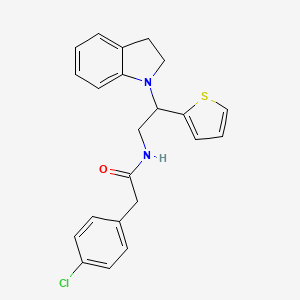

2-(4-chlorophenyl)-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2OS/c23-18-9-7-16(8-10-18)14-22(26)24-15-20(21-6-3-13-27-21)25-12-11-17-4-1-2-5-19(17)25/h1-10,13,20H,11-12,14-15H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHJZSUBPJZPCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)CC3=CC=C(C=C3)Cl)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-chlorophenyl)-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide is a complex chemical compound characterized by its unique structural features, including a 4-chlorophenyl group, an indoline moiety, and a thiophene ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which warrant detailed investigation.

Chemical Structure and Properties

- Molecular Formula : C22H21ClN2OS

- Molecular Weight : 396.93 g/mol

- IUPAC Name : 2-(4-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]acetamide

The structure of this compound suggests the possibility of diverse interactions with biological targets, which may lead to various pharmacological effects.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities. The specific biological activity of this compound is still under investigation, but it may share properties with related compounds.

Potential Biological Activities

- Antitumor Activity : Similar compounds have shown significant antitumor effects, suggesting that this compound may also possess anticancer properties.

- Analgesic Properties : Some analogs exhibit analgesic activity, indicating potential pain-relieving effects.

- Neuroprotective Effects : Compounds with similar structures have been linked to neuroprotection, which could be relevant for neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of electron-withdrawing groups like the chlorophenyl moiety may enhance the compound's reactivity and interaction with biological targets.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-[2-(3-hydroxy-2-oxo-2,3-dihydroindol-1-yl)ethyl]acetamide | Indoline structure | Antitumor effects |

| N-(4-chlorophenyl)-acetamide | Simple acetamide | Analgesic properties |

| N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)piperazine | Piperazine derivative | Neuroprotective effects |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, synthesis, and biological activities of 2-(4-chlorophenyl)-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide with analogous acetamide derivatives:

Structural and Functional Insights

Aromatic vs. Heterocyclic Substituents: The target compound’s indoline and thiophene groups distinguish it from simpler analogs like 2-chloro-N-[2-(4-chlorophenyl)ethyl]acetamide (), which lacks heterocyclic complexity. Indoline may enhance binding to neurological targets, while thiophene improves metabolic stability . Compared to N-(4-Bromophenyl)-2-(2-thienyl)acetamide (), bromine substitution (vs.

Synthetic Complexity: The target compound likely requires multi-step synthesis involving coupling of indoline and thiophene-ethylamine intermediates, akin to methods in (e.g., TBTU-mediated amide bond formation). N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide () is synthesized via a two-step process, suggesting similar strategies for introducing thiophene groups.

Biological Activity Trends: Thiophene-containing acetamides (e.g., ) show antimicrobial and enzyme-inhibitory activities, supporting the hypothesis that the target compound may share these properties.

Research Findings and Implications

- Spectroscopic Characterization : Analogous compounds (e.g., ) use $^1$H/$^{13}$C NMR, IR, and X-ray crystallography (via SHELX software, ) for structural validation. These methods are applicable to the target compound.

- Pharmacological Potential: Thiophene and indoline moieties correlate with antimycobacterial () and kinase-inhibitory () activities. The target compound’s dual heterocycles may enhance selectivity for bacterial or cancer targets.

- Synthetic Challenges : Introducing indoline and thiophene-ethylamine groups may require optimized coupling conditions to avoid side reactions, as seen in ’s use of TBTU and low-temperature protocols.

Q & A

Basic: What are the key considerations for synthesizing 2-(4-chlorophenyl)-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)acetamide?

Answer:

The synthesis involves multi-step coupling reactions. A common approach uses carbodiimide-based coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to activate carboxylic acids for amide bond formation. For example, in analogous acetamide syntheses, intermediates like 2-(4-chlorophenoxy)acetamide are reacted with amines (e.g., 1,2-diaminobenzene) under controlled temperatures (0–5°C) to minimize side reactions . Key steps include:

- Reagent selection : TBTU and 2,6-lutidine are used to enhance coupling efficiency.

- Purification : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3 v/v) monitors reaction progress, followed by column chromatography for isolation .

- Yield optimization : Maintaining low temperatures during reagent addition and extended stirring times (overnight) improves yields .

Basic: How is the compound characterized spectroscopically?

Answer:

A combination of techniques ensures structural validation:

- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ identify proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm) and carbonyl carbons (δ ~165–170 ppm). Discrepancies in integration ratios may indicate impurities .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns. For example, a related compound (C₁₆H₁₃ClN₂O) shows a molecular ion at m/z 284.07 .

- Elemental analysis : Validates purity (C, H, N within ±0.5% of theoretical values) .

Advanced: How do crystallographic studies resolve ambiguities in spectroscopic data?

Answer:

Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of stereochemistry and intermolecular interactions. For instance, in structurally similar acetamides:

- Intramolecular interactions : C–H···O hydrogen bonds stabilize the molecular conformation .

- Packing analysis : N–H···O hydrogen bonds between amide groups create 3D networks, influencing solubility and melting points .

- Data reconciliation : Discrepancies between NMR-derived torsional angles and SCXRD data are resolved by comparing experimental bond lengths (e.g., C–O = 1.22 Å) with theoretical values .

Advanced: What strategies address contradictions in reaction yields or purity assessments?

Answer:

Contradictions often arise from side reactions (e.g., incomplete coupling or hydrolysis). Mitigation strategies include:

- Reaction monitoring : Use TLC or HPLC to track intermediate formation. Adjust stoichiometry if unreacted starting material persists .

- Temperature control : Exothermic reactions (e.g., TBTU activation) require cooling to 0–5°C to suppress byproducts .

- Cross-validation : Combine elemental analysis with LC-MS to confirm purity when NMR signals overlap .

Basic: What safety protocols are critical during handling?

Answer:

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods when working with volatile solvents (e.g., DCM) or coupling agents .

- Waste disposal : Halogenated byproducts (e.g., chloroacetamide derivatives) require segregated disposal per EPA guidelines .

Advanced: How can computational modeling predict physicochemical properties?

Answer:

- LogP estimation : Tools like MarvinSketch calculate hydrophobicity (e.g., logP = 3.2 for C₁₆H₁₃ClN₂O), guiding solubility in biological assays .

- Docking studies : Molecular dynamics simulations predict binding affinities to biological targets (e.g., enzymes with indole/thiophene-binding pockets) .

- Reactivity prediction : DFT calculations assess electron density at reactive sites (e.g., amide carbonyl) to optimize synthetic routes .

Advanced: How do substituents (e.g., indolin-1-yl vs. thiophen-2-yl) influence reactivity?

Answer:

- Electronic effects : The electron-rich thiophene enhances electrophilic substitution, while the indoline’s NH group participates in hydrogen bonding, affecting crystallinity .

- Steric hindrance : Bulky substituents at the ethyl position reduce reaction rates, necessitating higher coupling agent ratios (e.g., TBTU:amine = 1.5:1) .

- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures correlate with substituent electronegativity .

Basic: What analytical methods confirm compound purity post-synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.